azide

Descripción general

Descripción

The azide group (N₃⁻ or R-N₃ in organic compounds) is a versatile chemical moiety with significant applications in organic synthesis, materials science, and biochemistry. Discovered in the 19th century (phenyl this compound in 1864, hydrogen this compound in 1890), azides are renowned for their participation in 1,3-dipolar cycloadditions, particularly the copper-catalyzed this compound-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" . Azides exhibit unique electronic and structural properties, influenced by their local chemical environment, as demonstrated in studies comparing small molecules like hydrazoic acid (HN₃) and methyl this compound (CH₃N₃) with larger biomolecules such as 3′-azido-3′-deoxythymidine (AZT) .

Métodos De Preparación

Las azidas se pueden sintetizar mediante varios métodos:

Rutas sintéticas y condiciones de reacción: Un método común implica la reacción de óxido nitroso (N₂O) con amida de sodio (NaNH₂) en amoníaco líquido, produciendo azida de sodio (NaN₃).

Métodos de producción industrial: Industrialmente, la azida de sodio se produce por la reacción de óxido nitroso con amida de sodio en amoníaco líquido.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

Azide ions (N₃⁻) exhibit strong nucleophilic behavior in Sₙ2 reactions , enabling efficient synthesis of alkyl and aryl azides:

-

Aromatic substitution : Sodium this compound (NaN₃) displaces halides or other leaving groups in aromatic systems. For example, 2-chloro-3-nitropyridine reacts with NaN₃ to yield 2-azido-3-nitropyridine in high yields .

-

Aliphatic substitution : NaN₃ substitutes primary alkyl halides via bimolecular mechanisms, as seen in the synthesis of 5-azido-isoindoline derivatives from diazonium salts .

Example :

textAr–X + NaN₃ → Ar–N₃ + NaX (X = Cl, Br, OTf)

Copper-Catalyzed this compound-Alkyne Cycloaddition (CuAAC)

The CuAAC "click" reaction forms 1,2,3-triazoles with high regioselectivity (typically >90% yield) :

textRC≡CH + R'N₃ → 1,4-disubstituted triazole (major)

-

Key features :

Table 1 : Yields in CuAAC Reactions

| Entry | This compound | Alkyne | Yield (%) |

|---|---|---|---|

| 1 | Benzyl this compound | Phenylacetylene | 90 |

| 2 | 1,3-Diazidopropane | Ethyl propiolate | 85 |

Thermal this compound-Alkene Cycloaddition

Azides react with alkenes in deep eutectic solvents (DES) to form triazolines:

textR–N₃ + CH₂=CH–R' → triazoline (30–85% yield)

Reduction to Amines

Azides serve as precursors to primary amines through:

-

Staudinger reaction : Triphenylphosphine converts azides to iminophosphoranes, hydrolyzed to amines .

-

Lithium aluminum hydride (LiAlH₄) : Direct reduction of organic azides (e.g., R–N₃ → R–NH₂) .

Mechanism :

textR–N₃ + PPh₃ → R–N=PPh₃ → R–NH₂ (after hydrolysis)

Curtius Rearrangement

Acyl azides thermally decompose to isocyanates, enabling peptide coupling :

textR–CO–N₃ → R–N=C=O + N₂

-

Applications : Synthesis of urethanes and ureas.

Schmidt Reaction

Azides react with ketones under acidic conditions to form amides :

textR₂C=O + HN₃ → R₂N–CO–R'

Emerging Research Frontiers

-

Enantioselective this compound synthesis : Enzymatic methods using Tri17 enable chiral this compound production .

-

Photocontrolled click chemistry : Spatiotemporal triazole formation using light-activated catalysts .

This synthesis underscores azides' versatility as linchpins in modern chemistry, with ongoing innovations expanding their utility in drug discovery, materials science, and synthetic biology.

Aplicaciones Científicas De Investigación

Synthetic Organic Chemistry

Azides are pivotal in synthetic organic chemistry, particularly in the synthesis of organonitrogens such as amines and triazoles. These compounds serve as intermediates in the preparation of pharmaceuticals and agrochemicals.

Key Applications:

- Synthesis of Triazoles: Azides undergo the azide-alkyne click reaction, a highly efficient method for synthesizing triazoles, which are important in medicinal chemistry .

- Grignard Reactions: Recent advancements have introduced novel methods for synthesizing azides via Grignard reactions, allowing for the creation of organomagnesium intermediates with protected azido groups. This innovation expands the range of this compound compounds that can be synthesized efficiently .

Materials Science

In materials science, azides are utilized to develop advanced materials with unique properties. Their ability to participate in click chemistry has led to innovations in polymer science.

Key Applications:

- Polymer Synthesis: Azides are integral in the synthesis of block copolymers through copper-catalyzed this compound-alkyne reactions. These polymers exhibit enhanced electronic properties and are used in applications such as stretchable electronics and light-emitting devices .

- Nanofiber Production: The electrospinning technique has been employed to create nanofiber membranes using this compound-terminated polymers, which can be applied in light-emitting devices .

Drug Discovery

Azides have emerged as crucial tools in drug discovery due to their bioorthogonal reactivity, allowing for selective labeling and modification of biomolecules without interfering with biological processes.

Key Applications:

- Bioorthogonal Chemistry: The this compound-alkyne click reaction is extensively used to label biomolecules such as proteins and nucleic acids, enabling researchers to track and study biological interactions .

- Natural Enzyme Discovery: Recent research identified a natural enzyme capable of synthesizing azides under mild conditions, paving the way for safer drug development and biological research applications .

Case Study 1: Novel Synthesis Method

Researchers at Tokyo University of Science developed an innovative method utilizing Grignard reactions to synthesize this compound compounds efficiently. This method allows for the preparation of various organonitrogens essential for pharmaceutical applications, showcasing the potential for broader industrial use .

Case Study 2: this compound in Bioconjugation

The application of azides in bioconjugation has been exemplified by their use in labeling proteins with fluorescent tags via click chemistry. This technique has facilitated advancements in understanding protein interactions and dynamics within cellular environments .

Mecanismo De Acción

El mecanismo de acción de las azidas implica su alta reactividad y capacidad para formar enlaces fuertes con otras moléculas:

Comparación Con Compuestos Similares

Comparison with Cyanide

Structural and Magnetic Properties in Heme Complexes

In heme oxygenase (HO) complexes, azide (N₃⁻) and cyanide (CN⁻) ligands exhibit distinct spin states (S = 3/2 vs. S = 1/2, respectively) and magnetic anisotropies. Despite differences in Fe–N/C bond geometry (bent for this compound vs. linear for cyanide), their Δχₐₓ values (magnetic susceptibility anisotropy) differ by only ~10%, suggesting comparable electronic influences on heme iron .

Comparison with Other Nitrogen-Containing Compounds

Hydrazoic Acid (HN₃) and Methyl this compound (CH₃N₃)

Hydrazoic acid and methyl this compound serve as model systems for understanding this compound behavior. Density functional theory (DFT) studies reveal that AZT’s this compound group shares vibrational frequencies and ionization patterns with methyl this compound, indicating minimal size-dependent electronic effects. However, hydrazoic acid shows divergent bend/torsion mode frequencies, attributed to its lack of organic substituents .

Amines and Diazotransfer Reactions

Azides are interconvertible with amines via diazotransfer reactions. For example, optimized conditions (ZnCl₂ catalysis, specific solvent ratios) achieve >90% conversion of amines to azides. Conversely, regioselective this compound reduction using trimethylphosphine enables controlled synthesis of amines from polythis compound substrates, leveraging electronic effects to predict reactivity .

Functional Group Comparisons in Materials Science

Graphene Derivatives

Graphene this compound, synthesized via desoxygenation of this compound-functionalized oxo-G1, contrasts with halogenated graphene (e.g., fluorographene). While halogenation preserves conductivity, this compound introduction enables click chemistry-based functionalization, critical for tailoring graphene’s surface properties .

This compound-Containing Polymers

Polyacrylic materials with this compound pendant groups (e.g., PAzMa1 and PAzMa2) exhibit dielectric relaxations (γ- and β-processes) influenced by oxyethylene chain length. Compared to non-azide analogs like crosslinked poly(2-ethoxyethylmethacrylate) (CEOEMA), this compound polymers show enhanced dipolar mobility due to pendant group flexibility .

Analytical and Detection Methods

Chromatography vs. Spectrophotometry

Chromatographic methods (GC-FID, LC-MS) surpass spectrophotometric techniques in sensitivity and selectivity for this compound detection. For example, HS-GC-NPD achieves a limit of quantification (LOQ) of 0.04 µg/mL, crucial for forensic and clinical toxicology .

¹⁴N NMR Spectroscopy

¹⁴N NMR provides a direct, non-derivatization approach for quantifying NaN₃ in aqueous solutions, with calibration curves validated for concentrations as low as 0.1 mM .

Click Chemistry in Drug Design

CuAAC facilitates the synthesis of triazolobenzothiazoles with neuroprotective activity. Compound 22 (a triazolobenzothiazole derivative) demonstrated enhanced cell size and viability, mirroring effects of known neuroprotective scaffolds .

Photolabeling and Receptor Studies

Aryl azides, preferred over diazo compounds for photolabeling, form covalent bonds with biomolecules upon UV irradiation. This technique elucidates ligand-receptor interactions in membrane proteins .

Data Tables

Table 1: Toxicity and Physical Properties of this compound and Cyanide

Table 2: Magnetic Properties of Heme Complexes

| Ligand | Spin State (S) | Δχₐₓ (10⁻³² m³/mol) | Fe–N/C Geometry |

|---|---|---|---|

| N₃⁻ | 3/2 | 5.2 | Bent |

| CN⁻ | 1/2 | 5.7 | Linear |

| Reference |

Q & A

Basic Research Questions

Q. What are standard methods for synthesizing and characterizing organic azides in laboratory settings?

- Methodology : Organic azides are typically synthesized via nucleophilic substitution (e.g., NaN₃ with alkyl halides) or diazo transfer reactions. For characterization, use FT-IR to confirm the azide stretch (≈2100 cm⁻¹) and NMR for structural analysis. For example, Fmoc-protected amino azides are prepared via the Mitsunobu reaction using triphenylphosphine and diethyl azodicarboxylate (DEAD) .

- Safety : Always handle azides under a fume hood due to their explosive potential. Neutralize waste with aqueous NaNO₂ to prevent accumulation .

Q. How do researchers safely handle sodium this compound in biological experiments?

- Protocol : Use concentrations <1 mM for in vitro studies (e.g., mitochondrial respiration inhibition). For accidental exposure, immediately rinse with water and notify safety officers. Documented procedures include using secondary containment and avoiding contact with heavy metals (e.g., lead, copper) to prevent explosive salts .

- Data : In plant mutagenesis, sodium this compound at 0.05% concentration induced maximum oil content (53.43%) in groundnuts, but lower doses (0.01–0.03%) showed negligible effects .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound-induced mutagenesis in plant genetics?

- Design : Use a factorial randomized block design with 3+ replicates. For example, groundnut varieties (e.g., Sedi, Werer 961) treated with 0.01–0.05% sodium this compound showed dose-dependent effects on germination and vegetative traits. Measure radicle/plumule lengths and oil content via Soxhlet extraction .

- Contradictions : Higher this compound concentrations (0.05%) enhance vegetative growth but may reduce germination rates. Researchers must balance mutagenic efficiency with viability thresholds .

Propiedades

Número CAS |

14343-69-2 |

|---|---|

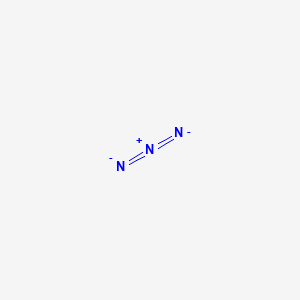

Fórmula molecular |

N3- |

Peso molecular |

42.021 g/mol |

Nombre IUPAC |

azide |

InChI |

InChI=1S/N3/c1-3-2/q-1 |

Clave InChI |

IVRMZWNICZWHMI-UHFFFAOYSA-N |

SMILES |

[N-]=[N+]=[N-] |

SMILES canónico |

[N-]=[N+]=[N-] |

Key on ui other cas no. |

14343-69-2 |

Sinónimos |

Azide |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.